4-tert-Butylanisole
Description
Nomenclature and Chemical Context
4-tert-Butylanisole is known by several systematic and common names, which are cataloged by various chemical registries. Its primary IUPAC name is 1-tert-butyl-4-methoxybenzene. wikipedia.org The compound is structurally defined as an anisole (B1667542) molecule substituted with a tert-butyl group at the para (4-position) of the benzene (B151609) ring. tamu.edu This substitution is key to its chemical reactivity and physical properties.
Key identifiers and properties are summarized below:
| Identifier/Property | Value |
| IUPAC Name | 1-tert-butyl-4-methoxybenzene wikipedia.org |
| CAS Number | 5396-38-3 wikipedia.orgsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₆O sigmaaldrich.com |
| Molecular Weight | 164.24 g/mol sigmaaldrich.com |
| Appearance | Clear colorless to slightly yellow liquid molbase.comchemicalbook.com |
| Boiling Point | 222 °C (lit.) tcichemicals.com |
| Melting Point | 18 °C tcichemicals.com |
| Density | 0.938 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Refractive Index | n20/D 1.503 (lit.) sigmaaldrich.com |
Synonyms for the compound include p-tert-butylanisole, 1-(1,1-dimethylethyl)-4-methoxybenzene, and 4-tert-butylphenyl methyl ether. wikipedia.org
Significance in Modern Organic Synthesis and Materials Science Research
The primary significance of this compound lies in its role as a versatile reactant and building block in organic synthesis. Its structure allows it to participate in a variety of chemical transformations.
Role in Organic Synthesis:
Research has demonstrated the utility of this compound as a substrate in developing new synthetic methods. For instance, it is used as a reactant in nucleophilic substitution reactions of para-substituted phenol (B47542) ethers when mediated by a hypervalent iodine compound. chemicalbook.comchemicalbook.com This highlights its utility in forming new chemical bonds under specific catalytic conditions.
Furthermore, the synthesis of this compound itself is a subject of research, particularly in the context of improving fundamental organic reactions. A notable example is the tert-butylation of anisole, a classic Friedel-Crafts alkylation reaction. Recent studies have focused on developing more efficient and environmentally benign catalytic systems for this transformation. For example, a synergistic Brønsted/Lewis acid catalysis system using iron(III) chloride and an acid co-catalyst has been shown to convert anisole to this compound in high yield (73%). This research not only provides an effective route to the compound but also expands the toolkit for creating quaternary carbon centers on aromatic rings, a significant challenge in synthetic chemistry.
The compound also serves as a precursor for other valuable molecules. It can be a starting material for derivatives such as 5-tert-butyl-2-methoxybenzeneboronic acid and 4-tert-butyl-2,6-dinitroanisole, which are useful in further synthetic applications. chemicalbook.com
Role in Materials Science:
While this compound is a fundamental compound in chemical synthesis, its direct application in materials science research is not extensively documented in dedicated studies. Its structural motif, however, is related to monomers like tert-butyl styrene, which is used in the synthesis of specialized block copolymers for various material applications. mdpi.com The primary and well-established role of this compound remains within the domain of a chemical intermediate and a model substrate for reaction development rather than as a direct component in advanced materials.
Historical Perspectives and Evolution of Research Interest
The scientific history of this compound is intrinsically linked to the development of one of the cornerstones of organic chemistry: the Friedel-Crafts reaction. Discovered by Charles Friedel and James Mason Crafts in 1877, this reaction provides the fundamental method for attaching alkyl substituents to an aromatic ring. wikipedia.orgchemistryviews.org The synthesis of this compound via the alkylation of anisole is a textbook example of this important transformation.
Early research interest in the 20th century likely focused on the fundamental synthesis and characterization of such alkylated aromatic compounds. A scientific paper published in the Journal of the American Chemical Society in 1971 references the use of this compound, indicating its established presence in academic research by that time. chemicalbook.com
The evolution of research interest has shifted from simple synthesis to more sophisticated applications and methodological improvements. Modern research, as seen in publications from the 21st century, no longer focuses merely on creating the molecule but on using it to probe the limits of catalysis and reaction efficiency. Studies now explore synergistic catalytic systems and novel reagents to perform its synthesis under milder conditions with greater selectivity. youtube.com This reflects a broader trend in organic chemistry towards developing more powerful, precise, and sustainable synthetic methods, with this compound serving as a relevant case study and valuable chemical intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUPBIBNSTXCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063833 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |
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Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-38-3 | |
| Record name | 4-tert-Butylanisole | |
| Source | CAS Common Chemistry | |
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| Record name | p-tert-Butylanisole | |
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| Record name | 4-tert-Butylanisole | |
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| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |
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| Record name | p-tert-butylanisole | |
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| Record name | P-TERT-BUTYLANISOLE | |
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Synthetic Methodologies and Reaction Pathways for 4 Tert Butylanisole and Its Derivatives
Catalytic Alkylation Reactions
Catalytic alkylation stands as the cornerstone for synthesizing 4-tert-butylanisole. This electrophilic aromatic substitution reaction typically employs a catalyst to generate a tert-butyl carbocation from a suitable precursor, which then attacks the electron-rich anisole (B1667542) ring. The methoxy (B1213986) group of anisole directs the substitution to the ortho and para positions, with the para-product (this compound) often being the major isomer due to reduced steric hindrance. youtube.com
The Friedel-Crafts alkylation, first described in 1877, traditionally uses a strong Lewis acid catalyst like anhydrous aluminum chloride with an alkyl halide. beilstein-journals.orgcerritos.edu The mechanism involves the Lewis acid activating the alkylating agent to form a carbocation electrophile. cerritos.edu However, this classical approach suffers from drawbacks such as catalyst deactivation, overalkylation, and the use of hazardous reagents. cerritos.edunih.gov Recent research has focused on overcoming these limitations through innovative catalytic systems. beilstein-journals.org
A significant advancement in Friedel-Crafts alkylation is the development of synergistic dual acid catalysis systems. rsc.orgscispace.com This approach combines a Brønsted acid and a Lewis acid to promote reactions that are challenging under traditional conditions. DFT (Density Functional Theory) calculations have corroborated that in these systems, the Lewis acid enhances the acidity of the Brønsted acid, leading to unique reactivity. scispace.com This dual catalysis has been particularly effective for the site-selective tert-butylation of electron-rich aromatic compounds. rsc.orgdntb.gov.ua
Friedel-Crafts Alkylation Mechanisms and Advancements
Synergistic Brønsted/Lewis Acid Catalysis
Role of Iron(III) and Protic Acid Co-catalysts
The combination of an iron(III) halide (a Lewis acid) and a protic acid (a Brønsted acid) has proven to be a highly effective co-catalyst system. For instance, the combination of iron(III) bromide (FeBr₃) and hydrobromic acid (HBr) is optimal for the alkylation of anisolic compounds. The reactivity in such systems has been attributed to the formation of a complex superacid, HFeCl₄, from the interaction of FeCl₃ and HCl. This synergistic catalysis is environmentally benign and utilizes readily accessible and inexpensive iron catalysts. rsc.org
Alkylation with Unactivated Tertiary Alcohols
A notable breakthrough enabled by synergistic Brønsted/Lewis acid catalysis is the use of unactivated tertiary alcohols as alkylating agents. rsc.orgscispace.com Traditionally, Friedel-Crafts reactions have been limited in their use of non-benzylic, non-propargylic, and non-allylic alcohols. The dual iron/protic acid system facilitates the alkylation of arenes with these challenging substrates, leading to the formation of all-carbon quaternary centers. scispace.com For example, the tert-alkylation of 4-ethylanisole using this method resulted in a 90% yield of the corresponding product. However, the alkylation of this compound itself proved more challenging due to increased steric bulk, yielding the product in 52%.
Alkylation with Di-tert-butylperoxide (DTBP)
Di-tert-butylperoxide (DTBP) serves as another effective source for the tert-butyl group in these synergistic catalytic systems. rsc.org The dual Brønsted/Lewis acid catalysis, involving iron and a protic acid, promotes the site-selective tert-butylation of electron-rich arenes using DTBP. dntb.gov.ua This method is inspired by Fenton-type reactivity and provides a general and complementary approach to traditional Friedel-Crafts alkylations. Anisole and its derivatives, such as 2-methylanisole and 2-ethylanisole, undergo effective tert-butylation under these conditions.
| Substrate | Alkylating Agent | Catalyst System | Product Yield | Reference |
|---|---|---|---|---|
| 4-Ethylanisole | Unactivated Tertiary Alcohol | FeBr₃/HBr | 90% | |
| This compound | Unactivated Tertiary Alcohol | FeBr₃/HBr | 52% | |
| 3-Iodo-anisole | Unactivated Tertiary Alcohol | FeBr₃ (1 equiv.) | 20% |
To address the environmental and processing issues associated with homogeneous catalysts, significant research has been directed towards solid acid catalysts. researchgate.netmdpi.com These heterogeneous catalysts are easily separable from the reaction mixture, recyclable, and often less corrosive. researchgate.netmdpi.com Various materials, including zeolites, clays, sulfated zirconia, and supported heteropolyacids, have been investigated for the tert-butylation of anisole. researchgate.netresearchgate.net
In the alkylation of anisole with tert-butanol (B103910), catalysts like MCA-Pr-SO₃H have been shown to produce a mixture of products, with this compound (4-TBA) being a major component alongside 2-tert-butylanisole and 2,4-di-tert-butylanisole. researchgate.net The choice of catalyst can influence the selectivity of the reaction. For instance, the ZM-30 material promoted high selectivity towards the para-alkylated product, 4-TBA. researchgate.net Similarly, vapor-phase alkylation of anisole with tert-butanol over AlMCM-41 molecular sieves also identified 4-TBA as the major product. researchgate.net
| Catalyst | Reaction | Key Finding | Reference |
|---|---|---|---|
| Filtrol-24 Clay | Alkylation of 4-methoxyphenol with MTBE | Highest activity among tested solid acids. | researchgate.net |
| MCA-Pr-SO₃H | Alkylation of anisole with tert-butanol | Obtained the highest total yield of tert-butylated anisole products. | researchgate.net |
| ZM-30 | Alkylation of anisole with tert-butanol | Promoted high selectivity for this compound (4-TBA). | researchgate.net |
| Fe₂O₃/Hβ Zeolite | Alkylation of toluene with tert-butanol | Increased para-selectivity by narrowing catalyst pores and reducing strong acid sites. | rsc.org |
| AlMCM-41 | Vapor phase alkylation of anisole with tert-butanol | 4-TBA was the major product formed with high selectivity. | researchgate.net |
Solid Acid Catalysts in Anisole tert-Butylation
Zeolites (e.g., H-ZSM-5, H-MCM-41, H-DAY)
The tert-butylation of anisole using zeolite catalysts is a widely studied method for the synthesis of this compound. Zeolites, with their well-defined microporous structures and acidic properties, offer shape-selective catalytic environments that can favor the formation of the desired para-isomer.
H-ZSM-5: This zeolite is effective in the conversion of anisole, primarily through transalkylation reactions, which can lead to the formation of various methylated and phenolated products. ou.edu The reaction pathways over H-ZSM-5 are complex, involving both bimolecular and unimolecular reactions. ou.edu The product distribution is influenced by reaction conditions such as temperature and space velocity. While H-ZSM-5 is active, the shape selectivity of its pore structure plays a crucial role in determining the isomeric distribution of the products. ou.edu
H-MCM-41: As a mesoporous material, H-MCM-41 provides a larger pore diameter compared to microporous zeolites like H-ZSM-5. This can be advantageous in reactions involving bulkier molecules like tert-butanol. H-MCM-41 has been shown to be an efficient catalyst for the conversion of substituted phenols, which are structurally related to anisole. researchgate.net The larger pores can facilitate the diffusion of reactants and products, potentially reducing deactivation caused by pore blockage.
H-DAY (dealuminated Y zeolite): While specific data on H-DAY in this compound synthesis is not detailed in the provided context, HY zeolites, a related faujasite-type zeolite, are known to be active in anisole conversion. The dominant reaction of pure anisole over HY is transalkylation, yielding phenol (B47542), cresols, xylenols, and methyl anisoles. ou.edu The acidity and pore structure of Y-type zeolites can be modified through processes like dealumination, which can impact their catalytic activity and selectivity.
Mesoporous Catalysts (e.g., Ni-FSM-16, AlMCM-41 with phosphotungstic acid)
Mesoporous catalysts offer a unique combination of high surface area and larger, more accessible pores, which can be beneficial for the liquid-phase alkylation of anisole with the bulky tert-butyl group.
Ni-FSM-16: Nickel-containing mesoporous materials, such as Ni-FSM-16, have been investigated for the vapor-phase tert-butylation of anisole with tert-butanol. The catalytic performance of these materials is influenced by the Si/Ni ratio. researchgate.net Studies have shown that Ni-FSM-16 catalysts can be active in this reaction, with the major products being this compound (4-TBA), 2-tert-butylanisole (2-TBA), and 2,4-di-tert-butylanisole (2,4-DTBA). researchgate.net The maximum conversion of anisole is typically observed at an optimal temperature, decreasing at higher temperatures. researchgate.net
AlMCM-41 with phosphotungstic acid: The impregnation of mesoporous aluminosilicate AlMCM-41 with phosphotungstic acid (PWA) creates a strong solid acid catalyst. These materials have been successfully employed in the gas-phase tert-butylation of 4-hydroxyanisole, a derivative of anisole. researchgate.net The dispersion of PWA within the mesoporous matrix of AlMCM-41 generates the necessary acidity for the alkylation reaction. researchgate.net In the vapor phase alkylation of anisole with tert-butanol using PWA-impregnated AlMCM-41, the primary products are 2-TBA, 4-TBA, and 2,4-DTBA, with 4-TBA being the major product with high selectivity. researchgate.net
Influence of Catalyst Acidity and Pore Structure
The acidity and pore structure of the catalyst are critical parameters that significantly influence the efficiency and selectivity of the tert-butylation of anisole.
Catalyst Acidity: The nature and strength of the acid sites on a catalyst determine its activity in electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. For the tert-butylation of phenol, a related reaction, it has been shown that moderate acidity is favorable for the formation of the para-isomer. iitm.ac.iniitm.ac.in Stronger acid sites can lead to undesired side reactions and isomerization of the products. iitm.ac.in The introduction of acidic species like phosphotungstic acid onto a support such as Al-MCM-41 can enhance the acidity and, consequently, the catalytic activity. researchgate.netresearchgate.net
Pore Structure: The pore structure of the catalyst, including pore diameter and topology, plays a crucial role in determining the mobility of reactant and product molecules. bath.ac.uk In the case of bulky reactants and products, such as those involved in the tert-butylation of anisole, larger pores can facilitate diffusion and prevent pore blockage, which can lead to catalyst deactivation. researchgate.net Mesoporous materials like MCM-41 and FSM-16, with their larger pore diameters compared to traditional microporous zeolites, allow for faster diffusion of reactants and products. researchgate.netresearchgate.net This can lead to improved catalytic performance and stability. The ratio between the catalyst pore diameter and the molecular size of the reactants and products significantly affects their local diffusivity within the catalyst framework. bath.ac.uk
Regioselectivity and Steric Effects in Alkylation
The regioselectivity of the tert-butylation of anisole is a key aspect, with a strong preference for substitution at the para position. This is governed by a combination of electronic and steric factors.
Para-Selectivity in Anisole Alkylation
The methoxy group (-OCH₃) of anisole is an ortho-, para-directing group in electrophilic aromatic substitution reactions. researchgate.net This is due to the resonance stabilization of the carbocation intermediates formed during the attack at these positions. However, in the case of alkylation with a bulky group like tert-butyl, steric hindrance at the ortho position significantly favors substitution at the para position. acs.org This results in this compound being the major product in many catalytic systems. researchgate.net The use of shape-selective catalysts like zeolites can further enhance this para-selectivity.
Ortho-Substituted Anisole Reactivity
The presence of a substituent at the ortho position of anisole can influence its reactivity in alkylation reactions. Generally, ortho-substituted anisoles may exhibit lower reactivity compared to unsubstituted anisole due to increased steric hindrance around the remaining reactive sites on the aromatic ring. chemrxiv.org However, highly regioselective C-H alkylation of anisole derivatives, including those without ortho-substitution, has been achieved using specific catalyst systems, producing ortho-alkylation products in high yields. nih.gov The lack of reactivity for some ortho-substituted anisoles in certain catalytic systems can be attributed to an "ortho constraint". chemrxiv.org
Formation of Di-tert-butylanisole Derivatives
Under certain reaction conditions, particularly at higher temperatures or with highly active catalysts, the formation of di-substituted products can occur. researchgate.net The primary di-substituted product in the tert-butylation of anisole is 2,4-di-tert-butylanisole (2,4-DTBA). researchgate.net This occurs when a second tert-butyl group is added to the already formed this compound. The formation of 2,4-DTBA is generally less favored than the mono-substituted product due to the deactivating effect of the first bulky alkyl group and increased steric hindrance. However, its formation can be significant depending on the catalyst and reaction parameters. researchgate.net
Interactive Data Table: Catalytic Performance in Anisole Tert-Butylation
| Catalyst | Alkylating Agent | Major Products | Key Findings |
| Ni-FSM-16 | tert-butanol | 4-TBA, 2-TBA, 2,4-DTBA | Activity is dependent on the Si/Ni ratio; maximum conversion is observed at an optimal temperature. researchgate.net |
| PWA/AlMCM-41 | tert-butanol | 4-TBA, 2-TBA, 2,4-DTBA | High selectivity for 4-TBA is achieved. researchgate.net |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, providing direct pathways to substituted aromatic compounds like this compound.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of this compound, these methods can be envisioned through two primary disconnection approaches: forming the C-C bond between the aromatic ring and the tert-butyl group, or forming the C-O ether linkage.
A prominent strategy involves the coupling of an aryl halide with a source of tert-butoxide. The Buchwald-Hartwig amination reaction conditions have been adapted for the formation of aryl ethers. Specifically, a palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl bromides or chlorides has been developed. organic-chemistry.org This method utilizes air-stable dialkylphosphinobiphenyl ligands, which allow the reaction to proceed under milder conditions with a broader range of substrates, including electron-rich aryl halides. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-bromo-tert-butylbenzene or 4-chloro-tert-butylbenzene with sodium methoxide.
Alternatively, palladium catalysis can be employed to form the C-C bond. This would typically involve the reaction of a tert-butyl organometallic reagent with 4-bromoanisole or 4-iodoanisole. Another advanced application of palladium catalysis involves the use of tert-butyl isocyanide, which can be inserted into carbon-halogen bonds, leading to a variety of functionalized products. organic-chemistry.orgrsc.org While not a direct route to this compound, these methodologies highlight the versatility of palladium in constructing complex aromatic structures from simple precursors.
Table 1: Palladium-Catalyzed Synthesis of Aryl Ethers
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|
| Unactivated Aryl Bromides/Chlorides | Sodium tert-butoxide | Pd(OAc)₂ / Dialkylphosphinobiphenyl | Aryl tert-Butyl Ether | organic-chemistry.org |
The Ullmann condensation, a classic copper-catalyzed reaction, is a fundamental method for the synthesis of aryl ethers. organic-chemistry.orgrsc.org This reaction traditionally involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. Modern advancements have transformed this into a versatile catalytic process that operates under milder conditions.
The synthesis of this compound via an Ullmann-type reaction can be achieved by coupling 4-tert-butylphenol (B1678320) with a methylating agent or, more commonly, by reacting a 4-tert-butylaryl halide with a methoxide source. The mechanism involves the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the aryl ether product. organic-chemistry.org
Recent developments have focused on improving the efficiency and sustainability of the Ullmann ether synthesis. These include the use of ligands such as phenanthrolines to accelerate the reaction, allowing for lower temperatures and catalyst loadings. nih.gov Furthermore, ligand-free systems have been developed, often utilizing deep eutectic solvents or nanoparticle catalysts, which enhance the reaction's environmental friendliness. nih.govmdpi.com These modern protocols allow for the efficient C-O bond formation required to produce aryl methyl ethers from a wide array of (hetero)aryl halides and alcohols. nih.govorganic-chemistry.org
Table 2: Key Features of Modern Copper-Catalyzed Ether Synthesis
| Feature | Description | Advantage | Reference |
|---|---|---|---|
| Ligand Development | Use of phenanthrolines, amino acids, etc. | Milder reaction conditions, lower catalyst loading | nih.gov |
| Ligand-Free Systems | Reactions in deep eutectic solvents or with Cu nanoparticles | Increased sustainability, simplified purification | nih.govmdpi.com |
Directed Metalation and Sulfinylation Strategies
Directed metalation provides a powerful method for the regioselective functionalization of aromatic rings, offering a strategic alternative to classical electrophilic aromatic substitution.
The classical Friedel-Crafts alkylation of anisole with a tert-butylating agent (e.g., tert-butyl chloride or isobutylene) and a Lewis acid catalyst like AlCl₃ is a direct route to this compound. wikipedia.orgbyjus.com However, this reaction suffers from significant limitations, including polyalkylation, where the electron-donating nature of the newly introduced alkyl group activates the ring towards further substitution. libretexts.orglibretexts.org Additionally, strong Lewis acids can cause demethylation of the anisole starting material. stackexchange.com
"Contra-Friedel-Crafts" strategies refer to methodologies that overcome these classic drawbacks to achieve high selectivity for the desired mono-alkylated product. A primary approach is the use of shape-selective solid acid catalysts, such as zeolites. Zeolites like mordenite can facilitate the acylation (and by extension, alkylation) of anisole with high para-selectivity. rsc.orgscirp.org The constrained environment within the zeolite pores sterically hinders the formation of the ortho-isomer and prevents the entry of the already substituted, bulkier product molecule, thus suppressing polyalkylation. These methods are also more environmentally benign, as the catalyst can be easily recovered and reused. scirp.org By avoiding strong, homogeneous Lewis acids, the issue of demethylation is also minimized.
Table 3: Comparison of Classical vs. Contra-Friedel-Crafts Alkylation of Anisole
| Method | Catalyst | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Classical Friedel-Crafts | AlCl₃, FeCl₃ | High reactivity | Polyalkylation, potential demethylation, catalyst waste | byjus.comlibretexts.org |
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to deprotonate a specific ortho-position on an aromatic ring using a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a wide range of functional groups with perfect regioselectivity. wikipedia.org
The methoxy group of anisole is a well-established DMG. harvard.edu Treatment of anisole with n-butyllithium leads to the formation of 2-lithioanisole, which can then be functionalized. wikipedia.orgharvard.edu This intrinsic ortho-directing nature means that DoM on anisole itself is not a direct route to the para-substituted this compound.
However, DoM strategies can be cleverly adapted. For instance, a synthetic sequence could begin with a different substrate. An alternative approach involves a directed remote metalation (DreM), where steric hindrance at the ortho positions can force metalation at the para position, although this typically requires very bulky DMGs. nih.gov The power of DoM lies in its ability to construct highly substituted aromatic compounds in a controlled, stepwise manner, often complementing the regioselectivities observed in traditional electrophilic aromatic substitution. nih.govuwindsor.ca
Table 4: Common Directing Metalation Groups (DMGs) and Bases in DoM
| Directing Group (DMG) | Example Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | n-BuLi, s-BuLi | THF, Et₂O | -78 °C | harvard.edu |
| -CONEt₂ (Amide) | s-BuLi / TMEDA | THF | -78 °C | uwindsor.ca |
| -OCONEt₂ (Carbamate) | s-BuLi / TMEDA | THF | -78 °C | nih.gov |
Nucleophilic Substitution Reactions Involving this compound
While the aromatic ring of this compound is generally subject to electrophilic substitution, it can also be a component in nucleophilic substitution reactions, particularly through the use of hypervalent iodine compounds.
Hypervalent iodine reagents, particularly iodine(III) compounds (iodinanes), are versatile reagents in organic synthesis, acting as powerful oxidants and electrophiles under mild conditions. nih.govprinceton.edu Their reactivity often parallels that of heavy metal reagents but without the associated toxicity. princeton.edu
A key application involves using them as arylating agents in nucleophilic substitution reactions. In this context, this compound can serve as a precursor to a hypervalent iodine reagent. For example, this compound can be iodinated to form 4-tert-butyl-1-iodobenzene. This iodoarene can then be oxidized in situ to a diaryliodonium salt or an aryliodonium salt derivative. organic-chemistry.org These hypervalent species are highly electrophilic at the iodine-bound aryl carbon. They can react with a wide range of nucleophiles (e.g., enolates, amines, thiols), transferring the 4-tert-butylphenyl group to the nucleophile. scripps.edu
One specific study highlights the in situ formation of 4-tert-butyl-1-[(hydroxy)(tosyloxy)iodo]benzene from 4-tert-butyl-1-iodobenzene. This hypervalent iodine(III) reagent is then used to achieve the α-tosyloxylation of ketones. organic-chemistry.org This demonstrates how the this compound framework can be incorporated into a hypervalent iodine reagent to mediate further transformations, showcasing its role in advanced nucleophilic substitution strategies. The core of this chemistry lies in the highly polarized and weak hypervalent bond, which facilitates ligand exchange and reductive elimination pathways. cardiff.ac.uk
Table 5: Classes of Hypervalent Iodine Reagents and Their Applications
| Reagent Class | General Structure | Common Application | Reference |
|---|---|---|---|
| Aryl-λ³-iodanes | ArI(X)₂ (e.g., PIDA, PIFA) | Oxidations, Oxidative Cyclizations | nih.govcardiff.ac.uk |
| Diaryliodonium Salts | [Ar₂I]⁺X⁻ | Aryl group transfer to nucleophiles | scripps.edu |
Photocatalytic Transformations of this compound
Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the activation of stable molecules under mild conditions. In the context of this compound, this approach has been utilized to achieve specific transformations, such as the introduction of fluorinated alkyl groups.
Difluoromethylation of aromatic compounds introduces the valuable -CF2H group, which can significantly alter the physicochemical properties of the parent molecule. Photocatalytic methods provide a route to achieve this transformation.
The electronic nature of the aromatic substrate plays a crucial role in the success and regioselectivity of photocatalytic difluoromethylation. This compound is considered an electron-rich aromatic compound due to the electron-donating nature of the methoxy group. Research has shown that the difluoromethyl radical (•CF2H) itself, when generated under ruthenium-photocatalysis from difluoroacetic anhydride and pyridine-N-oxide, does not react with the electron-rich this compound. mdpi.com
However, a more electrophilic radical, the chlorodifluoromethyl radical (•ClCF2), generated from chlorodifluoroacetic anhydride under similar photocatalytic conditions, does react with this compound. This reaction yields 2-chlorodifluoromethyl-4-tert-butylanisole, which can then be converted to the desired 2-difluoromethyl-4-tert-butylanisole in a subsequent hydrogenolysis step. mdpi.com This demonstrates that the electrophilicity of the radical species is a key factor in achieving a reaction with electron-rich anisoles. The substitution occurs at the ortho position to the activating methoxy group, consistent with electrophilic aromatic substitution patterns.
| Reactant | Radical Source | Catalyst System | Product | Yield |
|---|---|---|---|---|
| This compound | Chlorodifluoroacetic anhydride / Pyridine-N-oxide | Ruthenium-based photocatalyst | 2-chlorodifluoromethyl-4-tert-butylanisole | 42% |
The mechanism of these photocatalytic reactions involves the generation of radical species. mdpi.comwikipedia.org In a typical cycle, the photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited state can then interact with a radical precursor, such as chlorodifluoroacetic anhydride, through an electron transfer process to generate the key radical intermediate (e.g., •ClCF2). mdpi.com
This electrophilic radical then adds to the electron-rich aromatic ring of this compound. The resulting radical intermediate is subsequently oxidized to form a cation, which then loses a proton to restore aromaticity, leading to the final substituted product. The fact that the reaction does not proceed in the absence of the photocatalyst supports this proposed light-dependent radical pathway. mdpi.com
Difluoromethylation Reactions
Other Synthetic Routes and Intermediate Formation
Beyond photocatalysis, this compound serves as a substrate for other important synthetic transformations, leading to valuable intermediates like aryl iodides and forming the foundational units of complex macrostructures.
Aryl iodides are highly versatile intermediates in organic synthesis, particularly for their use in cross-coupling reactions. The direct iodination of this compound can be achieved through electrophilic aromatic substitution. Given the presence of the activating methoxy group and the bulky tert-butyl group, the regioselectivity of the iodination is generally predictable.
Methods for the iodination of arenes bearing bulky alkyl groups, such as tert-butyl, have been developed. One effective method involves using elemental iodine activated by Selectfluor. This system progressively introduces iodine atoms at the most electron-rich and sterically accessible positions on the benzene (B151609) ring. researchgate.net For this compound, the position ortho to the strongly activating methoxy group and meta to the tert-butyl group would be the primary site of iodination. The resulting 2-iodo-4-tert-butylanisole is a valuable precursor for further functionalization.
| Substrate Type | Iodinating Agent | Activator | General Outcome |
|---|---|---|---|
| Benzene derivatives with i-Pr or t-Bu groups | Elemental Iodine (I₂) | Selectfluor | Selective iodination at the most electron-rich and sterically less hindered position |
While this compound itself is not directly used for macrocyclization, its parent compound, 4-tert-butylphenol, is a cornerstone building block in supramolecular chemistry for the synthesis of a class of macrocycles known as calixarenes. mdpi.com The synthesis of 4-tert-butylphenol can be achieved through the acid-catalyzed alkylation of phenol with isobutene. wikipedia.org
Calixarenes are cyclic oligomers formed from the base-catalyzed condensation of a para-substituted phenol and formaldehyde. mdpi.comorgsyn.org Specifically, p-tert-butylcalix researchgate.netarene is synthesized from 4-tert-butylphenol and formaldehyde, typically using a base like sodium hydroxide. orgsyn.org This process creates a basket-shaped macrocycle with a defined hydrophobic cavity and a modifiable upper and lower rim. mdpi.com The tert-butyl groups are positioned on the "upper rim" of the calixarene, contributing to its solubility and structural properties. These macrocycles are extensively studied for their host-guest chemistry, finding applications as sensors, extractants, and molecular transporters. mdpi.com Therefore, through its parent phenol, the 4-tert-butylphenyl moiety is a fundamental component in the construction of these complex and functional macrocyclic structures.
Computational Chemistry and Theoretical Studies of 4 Tert Butylanisole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like 4-tert-butylanisole. These computational methods allow for the detailed exploration of molecular properties and reaction mechanisms at the atomic level.
Geometry optimization in DFT calculations involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com This iterative process refines the molecular coordinates to identify energy minima on the potential energy surface. stackexchange.comnih.gov For molecules with rotational freedom, this can lead to the identification of multiple stable conformers.
In systems derived from this compound, such as calixarenes, DFT calculations have been instrumental in determining the relative stability of different conformers. For instance, in tri-tert-butylcalix acs.orgbenzofurans, DFT computational optimized molecular energies using the B3LYP/6-31G(d) method revealed that saddle conformers were energetically favored over the corresponding cone conformers. worktribe.com Conversely, for related calix acs.orgbenzofurans lacking the bulky tert-butyl groups, the cone conformers were found to be more stable. worktribe.com This highlights the significant influence of the tert-butyl group on the conformational preferences of the molecular system.
Similarly, DFT calculations on p-tert-butylcalix researchgate.netcrown-ether, a larger macrocycle incorporating the this compound moiety, were used to optimize the structures of its conformers. scispace.com Using the B3LYP/6-31G(d,p) method, the cone conformer of the free host molecule was found to be slightly more stable than the partial-cone conformer. scispace.com These studies demonstrate the capability of DFT to predict the most stable shapes of complex molecules containing the this compound unit.
Table 1: DFT-Calculated Relative Stability of Calixarene Conformers Derived from this compound
| System | Method | More Stable Conformer | Reference |
|---|---|---|---|
| Tri-tert-butylcalix acs.orgbenzofurans | B3LYP/6-31G(d) | Saddle | worktribe.com |
DFT calculations are crucial for elucidating the mechanisms of chemical reactions by mapping out the energetic landscape of reaction pathways. This involves calculating the energies of reactants, transition states, and products to determine reaction feasibility and selectivity.
One extensively studied reaction is the Friedel-Crafts tert-butylation of anisole (B1667542) to produce this compound. DFT calculations (at the B2PLYP-D3/def2-TZVPPD level of theory) were used to assess the thermodynamics of activating tert-butanol (B103910) (t-BuOH) with iron(III) chloride (FeCl₃). rsc.org These calculations helped corroborate a synergistic mechanism where the Lewis acid (FeCl₃) enhances the acidity of a Brønsted acid (like HCl), facilitating the formation of the reactive tert-butyl cation. rsc.orgrsc.org
The free energy profile for the ionization of t-BuOH in the presence of the FeCl₃/HCl pair was computed. rsc.org The calculations showed that the formation of an ion pair [t-BuOH₂⁺][FeCl₄⁻] from the initial hydrogen-bonded complex is downhill in free energy. rsc.org The subsequent ionization to the tert-butyl cation was found to have a low energy barrier of only 7.7 kcal/mol, indicating a low-energy pathway for the reaction. rsc.org
DFT has also been applied to study the electrochemical polymerization of this compound (referred to as p-tert-butyl-anisol). researchgate.net By calculating the energies of proposed intermediates and transition states, researchers could validate or rule out different potential reaction mechanisms for the formation of dimers and trimers. researchgate.net For example, the study compared different routes for dimer formation, finding one pathway to be significantly more favorable by over 30 kcal/mol. researchgate.net
Table 2: Selected Energetic Data from DFT Analysis of Reaction Pathways
| Reaction Step | System/Catalyst | Calculated Energy Change (kcal/mol) | Type of Energy | Reference |
|---|---|---|---|---|
| t-BuOH Ionization to tert-butyl cation | FeCl₃/HCl | 7.7 | Free Energy Barrier (ΔG‡) | rsc.org |
| Formation of [t-BuOH₂⁺][FeCl₄⁻] ion pair | FeCl₃/HCl | -12.8 | Free Energy Change (ΔG) | rsc.org |
DFT is a valuable method for modeling non-covalent interactions, such as those between a molecule and metal ions or other molecules. This is particularly relevant for this compound derivatives designed as ligands for metal complexation.
Studies on a hydroxylamine (B1172632) ligand derived from this compound, 2-(tert-butylhydroxylamino)-4-tert-butylanisole, explored its coordination chemistry with cerium ions. core.ac.uk Computational methods were used to corroborate experimental findings, demonstrating that these highly donating ligands significantly stabilize the Ce(III/IV) redox couple. core.ac.uk
The complexation of alkali metal cations by macrocycles containing the this compound unit has also been investigated. DFT B3LYP/6-31G(d,p) calculations were performed on a p-tert-butylcalix researchgate.netcrown-ether and its complex with a potassium ion (K⁺). scispace.com The calculations compared two different binding modes: one where the K⁺ ion is located in the crown-ether portion of the molecule and another where it interacts with the π-systems of the benzene (B151609) rings. scispace.com The results showed that the binding efficiency in the benzene-ring pocket was comparable to that in the crown-ether cavity. For the partial-cone conformer, the complex with the potassium ion in the crown-ether was found to be more stable. scispace.com
The surrounding solvent can significantly impact reaction rates and equilibria. Computational models that account for solvation are therefore essential for accurate predictions. DFT calculations are often paired with implicit or explicit solvation models to simulate reaction dynamics in a condensed phase.
In the theoretical study of the electrochemical polymerization of this compound, the Conductor-like Screening Model (COSMO) was used to simulate the acetonitrile (B52724) solvent medium. researchgate.net This allowed for a more realistic calculation of the energies involved in the electron transfer and polymerization steps in solution. researchgate.net Similarly, energetic analyses of the tert-butylation of anisole included solvation energies in the refined calculations to provide more accurate free energy profiles. escholarship.org
Furthermore, computational studies on cerium complexes with ligands derived from this compound correlated the calculated redox potentials with experimental values measured in dichloromethane. core.ac.uk This correlation between theoretical predictions (which must account for the solvent environment) and experimental results validates the computational approach and the chosen solvation model.
Quantum Chemical Calculations
Quantum chemical calculations encompass a range of methods, including DFT and ab-initio approaches like Hartree-Fock (HF), used to study molecular systems. These calculations provide fundamental insights into the electronic structure and properties of molecules. austinpublishinggroup.com
For this compound and its derivatives, quantum chemical calculations have been applied to understand various aspects of their chemistry. For example, in the synthesis of a tetradentate ligand from this compound, quantum chemical methods were necessary to model phosphotransfer reactions and calculate energy barriers and geometries along a reaction pathway. acs.org
Quantum chemistry calculations were also performed to analyze the dissolution process of related dinitro-tert-butylanisole compounds in various solvents. researchgate.net These calculations help to explain solubility data by examining solute-solvent and solvent-solvent intermolecular interactions. researchgate.net More broadly, theoretical studies on the polymerization of this compound have employed quantum chemical methods to propose and verify reaction mechanisms, providing a level of detail often inaccessible through experiments alone. researchgate.netresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Anisole |
| tert-Butanol |
| Iron(III) chloride |
| Hydrochloric acid |
| 2,4-di-tert-butylanisole |
| p-tert-butylcalix researchgate.netcrown-ether |
| 2-(tert-butylhydroxylamino)-4-tert-butylanisole |
| Cerium |
| Potassium ion |
| Acetonitrile |
| Dichloromethane |
| 2,2'-dimethoxy-5,5'-di-tert-butylbiphenyl |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Tert Butylanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-tert-butylanisole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the tert-butyl group protons.
The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the methoxy group are slightly more shielded and appear at a lower chemical shift compared to the protons adjacent to the tert-butyl group. The nine equivalent protons of the tert-butyl group produce a sharp singlet, while the three protons of the methoxy group also appear as a singlet.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Aromatic Protons (H-2, H-6) | ~7.25 | Doublet (d) |
| Aromatic Protons (H-3, H-5) | ~6.82 | Doublet (d) |
| Methoxy Protons (-OCH₃) | ~3.77 | Singlet (s) |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.29 | Singlet (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data compiled from various sources. chemicalbook.comspectrabase.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, the four aromatic carbons produce four distinct signals. The carbon atom attached to the methoxy group (C-4) and the carbon atom attached to the tert-butyl group (C-1) are readily identified, as are the two pairs of equivalent aromatic carbons (C-2/C-6 and C-3/C-5). The carbons of the methoxy and tert-butyl groups also give characteristic signals.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C-1 (quaternary, attached to tert-butyl) | ~143.6 |
| C-2 / C-6 (aromatic CH) | ~126.1 |
| C-3 / C-5 (aromatic CH) | ~113.5 |
| C-4 (quaternary, attached to -OCH₃) | ~158.3 |
| Methoxy Carbon (-OCH₃) | ~55.1 |
| tert-Butyl Quaternary Carbon (-C(CH₃)₃) | ~34.1 |
| tert-Butyl Methyl Carbons (-C(CH₃)₃) | ~31.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent. Data compiled from various sources. nih.govchemicalbook.com
Chiral shift reagents are used in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. They function by forming diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
However, this compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, chiral shift reagent studies are not applicable for the purpose of resolving enantiomers of this compound itself. While such reagents can induce chemical shift differences in prochiral protons, this is not a standard characterization method for this compound. The application of chiral shift reagents, such as Pirkle's reagent, is primarily demonstrated for inherently chiral molecules to establish their stereochemistry. worktribe.comresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. rsc.orgrsc.org The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion (M⁺) peak corresponding to its molecular weight (164.24 g/mol ). nih.govnist.gov
The most prominent peak in the spectrum is typically the base peak, which results from the loss of a methyl group from the tert-butyl substituent to form a stable benzylic cation. This fragmentation is a characteristic feature of tert-butyl substituted aromatic compounds.
Table 3: Major Mass Fragments in the GC-MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |
|---|---|---|
| 164 | ~21% | [C₁₁H₁₆O]⁺ (Molecular Ion) |
| 149 | 100% (Base Peak) | [M - CH₃]⁺ |
| 121 | ~18% | [M - C₃H₇]⁺ |
| 109 | ~12% | [C₇H₉O]⁺ |
| 41 | ~11% | [C₃H₅]⁺ |
Note: Relative intensities are approximate and can vary. Data sourced from PubChem and NIST. nih.govnist.gov
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. While GC-MS is well-suited for this compound, LC-MS can also be employed, particularly in the analysis of reaction mixtures or in matrices where direct injection is not feasible. eurofins.com
Studies on related phenolic compounds, such as 4-tert-butylphenol (B1678320), have established LC-MS/MS methods for their determination in various samples. researchgate.net For instance, the analysis of reaction products in synthetic chemistry, where this compound might be a product, has utilized LC-MS to monitor the reaction progress. rsc.org The technique is particularly useful for analyzing less volatile or thermally labile compounds that are not amenable to GC. In the context of this compound, LC-MS would typically involve a reversed-phase column for separation followed by detection using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these spectra are characterized by bands corresponding to the functional groups present: the aromatic ring, the ether linkage, and the tert-butyl group.
The IR spectrum of this compound displays characteristic absorption bands. The C-H stretching vibrations of the tert-butyl group and the aromatic ring are typically observed in the 3100-2800 cm⁻¹ region. The C-O stretching of the anisole (B1667542) moiety gives rise to strong absorptions, while the out-of-plane bending of the aromatic C-H bonds provides information about the substitution pattern.
Raman spectroscopy offers complementary information. The C-H stretching vibrations are also prominent in the Raman spectrum. americanpharmaceuticalreview.com Furthermore, the ring modes of the benzene ring and the skeletal vibrations of the tert-butyl group are often more pronounced in the Raman spectrum compared to the IR spectrum. americanpharmaceuticalreview.comresearchgate.net Differences in the vibrational spectra can be used to distinguish between isomers and to study the effects of intermolecular interactions.
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl group |
| C=C Ring Stretch | 1610, 1580, 1510 | 1610, 1510 | Stretching vibrations within the aromatic ring |
| Asymmetric C-O-C Stretch | 1250 | 1250 | Asymmetric stretching of the ether linkage |
| Symmetric C-O-C Stretch | 1040 | 1040 | Symmetric stretching of the ether linkage |
| Aromatic C-H Out-of-Plane Bend | 830 | 830 | Bending of C-H bonds out of the plane of the benzene ring, indicative of 1,4-disubstitution |
Note: The exact frequencies can vary slightly depending on the sample state (e.g., neat liquid, solution) and the specific instrument used. Data compiled from various spectroscopic resources. nih.govchemicalbook.comnist.gov
X-ray Crystallography for Structural Elucidation of Derivatives
While obtaining a single crystal of this compound itself for X-ray diffraction can be challenging, the technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. X-ray crystallography provides definitive information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
For instance, a trimer formed from the electrochemical oxidation of this compound has been characterized by X-ray diffraction. researchgate.net This analysis revealed that two this compound units are linked at the ortho position to a central this compound fragment. researchgate.net The crystal structure of this trimer was determined to be in the triclinic space group P-1. researchgate.net
In another study, a derivative of this compound, specifically 2,4-di-tert-butylanisole, was synthesized and its structure confirmed by X-ray crystallography. chemrxiv.orgrsc.org This technique has also been applied to more complex molecules incorporating the this compound moiety, such as tetrakis(5-tert-butyl-2-hydroxyphenyl)ethene, which is synthesized from this compound. nih.gov
Table 2: Crystallographic Data for a Trimer Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.571(3) |
| b (Å) | 11.739(1) |
| c (Å) | 12.733(2) |
| α (°) | 74.64(1) |
| β (°) | 88.71(2) |
| γ (°) | 76.58(2) |
| Volume (ų) | 1480.8(5) |
| Z | 2 |
Data from the structural analysis of 1-methoxy-bis-2,3-(2′-methoxy-5′-tert-butylphenyl)-4-tert-butylbenzene. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Related Compounds
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of this compound and its related compounds in various mixtures. Reversed-phase HPLC is commonly employed for this purpose.
For example, a method has been developed for the analysis of this compound (referred to as Benzene, 1-(1,1-dimethylethyl)-4-methoxy-) using a Newcrom R1 column. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
HPLC is also instrumental in monitoring chemical reactions involving this compound. For instance, in studies of its electrochemical oxidation, HPLC was used to analyze the reaction products. researchgate.net The technique is also essential in the analysis of complex mixtures containing related compounds, such as butylated hydroxyanisole (BHA), which is structurally similar to this compound. sielc.comsielc.com A certified reference material for BHA, which is a mixture of 2- and 3-tert-butyl-4-hydroxyanisole, is characterized using HPLC with UV detection at 290 nm on a C18 column. lgcstandards.com
Table 3: Example HPLC Method for Analysis of Compounds Related to this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Newcrom R1, C18 |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid, sulfuric acid) |
| Detection | UV (e.g., 280 nm, 290 nm) |
| Application | Separation and quantification of this compound and related phenolic compounds like BHA. |
This table represents a generalized summary of typical HPLC conditions. Specific parameters such as column dimensions, flow rate, and gradient elution are optimized for each specific application. sielc.comsielc.comlgcstandards.com
Reactivity and Mechanistic Investigations of 4 Tert Butylanisole
Electrophilic Aromatic Substitution Reactions
The reactivity of 4-tert-butylanisole in electrophilic aromatic substitution is governed by the directing effects of its substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is blocked by the bulky tert-butyl group, substitutions occur primarily at the ortho position (C2). The tert-butyl group, while weakly activating, also directs to the ortho and para positions. The combined effect strongly favors electrophilic attack at the position ortho to the methoxy group.
A common electrophilic substitution is the Friedel-Crafts alkylation. For instance, this compound can undergo further tert-butylation to yield 2,4-di-tert-butylanisole. chemrxiv.orgrsc.org This subsequent alkylation highlights the activated nature of the aromatic ring. Under synergistic Brønsted/Lewis acid catalysis (FeCl₃/HCl), this compound reacts to form 2,4-di-tert-butylanisole in yields as high as 75%. rsc.org The reaction demonstrates site-selectivity, with alkylation occurring at the less sterically hindered position ortho to the methoxy group. rsc.org Vapor phase tert-butylation of anisole (B1667542) over nickel mesoporous catalysts also produces this compound (4-TBA) as a major product, alongside 2-tert-butyl anisole (2-TBA) and 2,4-di-tert-butyl-anisole (2,4-DTBA). researchgate.net
Chlorination of this compound in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) results in the formation of 2-chloro-4-tert-butylanisole. askfilo.com The reaction of anisole with t-C₄H₉⁺ ions, generated via γ-radiolysis of neopentane (B1206597) in the gas phase, yields both ortho- and para-tert-butylanisole. researchgate.net
Table 1: Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents/Catalyst | Product | Yield | Reference |
| tert-Butylation | Di-tert-butylperoxide, FeCl₃, TFA | 2,4-di-tert-butylanisole | 75% | rsc.org |
| tert-Butylation | tert-Butanol (B103910), FeCl₃/HBr | 2,4-di-tert-butylanisole | 52% | chemrxiv.org |
| Chlorination | Cl₂, FeCl₃ | 2-chloro-4-tert-butylanisole | - | askfilo.com |
Nucleophilic Reactivity and Coupling Partners
While the electron-rich aromatic ring of this compound is primarily susceptible to electrophilic attack, the compound can serve as a precursor or building block in reactions involving nucleophiles, particularly in the synthesis of more complex molecules. It is used as a reactant in the nucleophilic substitution of para-substituted phenol (B47542) ethers when activated by a hypervalent iodine compound. chemicalbook.comlookchem.com
Derivatives of this compound are utilized in cross-coupling reactions. For example, iodination of this compound can produce intermediates suitable for Suzuki or Heck coupling reactions, which are essential for forming new carbon-carbon bonds. smolecule.com Although the direct participation of this compound as a coupling partner in such reactions is less common without prior functionalization, its derivatives are valuable. The synthesis of tetrakis(5-tert-butyl-2-hydroxyphenyl)ethene, a complex ligand, starts from this compound, demonstrating its role as a foundational chemical structure for more elaborate coupling strategies. nih.gov
Radical Reactions and Mechanisms
This compound exhibits reactivity in radical-mediated transformations. Under Fenton-like conditions, which involve the generation of radical species, this compound can undergo dimerization. nih.govescholarship.org This reaction proceeds through the formation of an aromatic radical cation. The Fe(III) species generated in the Fenton process oxidizes the electron-rich anisole derivative to a radical cation, which then participates in the formation of a new carbon-carbon bond, leading to diarylmethane structures. nih.govescholarship.org In this specific reaction, this compound dimerizes to yield the corresponding diarylmethane product in good yields (65–73%). nih.govescholarship.org
The electronic properties of this compound significantly influence its reactions with radical species. Studies on photocatalytic difluoromethylation have shown that the reactivity depends on the nature of the radical. mdpi.com The electron-rich this compound does not react with the nucleophilic difluoromethyl (CF₂H) radical. mdpi.com However, it does react with the more electrophilic chlorodifluoromethyl (ClCF₂) radical, affording 2-chlorodifluoromethyl-4-tert-butylanisole in a 42% yield. mdpi.com This highlights how the electronic character of both the aromatic substrate and the radical partner dictates the outcome of the reaction. mdpi.com
Table 2: Radical Reactions of this compound
| Radical Species | Reagents/Conditions | Product | Yield | Reference |
| Aromatic Radical Cation | Fe(II)/Fe(III) Fenton pathway | Dimerized diarylmethane | 65-73% | nih.govescholarship.org |
| Chlorodifluoromethyl Radical (ClCF₂) | Chlorodifluoroacetic anhydride, pyridine-N-oxide, Ru-photocatalysis | 2-chlorodifluoromethyl-4-tert-butylanisole | 42% | mdpi.com |
| Difluoromethyl Radical (CF₂H) | Difluoroacetic anhydride, pyridine-N-oxide, Ru-photocatalysis | No reaction | 0% | mdpi.com |
Complexation and Supramolecular Interactions
This compound serves as a fundamental building block in the synthesis of larger, more complex molecules designed for coordination chemistry and supramolecular assemblies. nih.govmdpi.com Its structure, combining a hydrophilic methoxy group with a bulky, hydrophobic tert-butyl group, makes it a useful component for constructing host-guest systems and preorganized ligands.
A key application is in the synthesis of tetradentate ligands. For example, this compound is a starting material for the multi-step synthesis of tetrakis(5-tert-butyl-2-hydroxyphenyl)ethene. nih.gov This ligand system is designed with a rigid core to create a specific binding array for metal ions, promoting polymetallic coordination. nih.gov The tert-butyl groups in the final structure enhance stability and influence the coordination geometry. nih.gov
Furthermore, this compound units are incorporated into macrocyclic structures like calixarenes. mdpi.com In deep-cavity calix nih.govnaphth nih.govarene macrocycles, tilted p-tert-butylanisole units contribute to the unique conformational features and the formation of the molecular cavity. mdpi.com These macrocycles are of interest in molecular recognition due to their ability to encapsulate guest molecules, a process driven by non-covalent supramolecular interactions. mdpi.comrsc.org The presence of the this compound moiety influences the shape, size, and binding properties of the resulting supramolecular host.
Applications in Specialized Chemical Synthesis and Research
Intermediate in Pharmaceutical Synthesis
4-tert-Butylanisole serves as a crucial intermediate in the synthesis of certain pharmaceutical compounds. Its structure can be strategically modified to build more complex molecules with desired therapeutic activities.
A notable example of its application is in the synthesis of the antihistamine drug, Ebastine. Ebastine is a non-sedating H1 receptor antagonist used to treat allergic rhinitis and chronic idiopathic urticaria. The synthesis of Ebastine involves the intermediate 4'-tert-butyl-4-chlorobutyrophenone (B42407). ganeshremedies.com This key intermediate can be prepared from this compound through a Friedel-Crafts acylation reaction. In this reaction, this compound reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4'-tert-butyl-4-chlorobutyrophenone. sigmaaldrich.com This ketone derivative is then further elaborated to produce Ebastine. ganeshremedies.com
The synthesis of 4'-tert-butyl-4-chlorobutyrophenone from this compound highlights the utility of the latter as a starting material in multi-step organic syntheses within the pharmaceutical industry. The tert-butyl group in this compound is carried through the synthesis to become a feature of the final drug molecule, showcasing the importance of this chemical building block.
Role in Advanced Materials Development
The development of advanced materials with specific properties is another area where this compound and its derivatives find application. The bulky and hydrophobic nature of the tert-butyl group, combined with the reactivity of the anisole (B1667542) ring, allows for its incorporation into polymers and other materials to tailor their characteristics.
While its direct precursor, 4-tert-butylphenol (B1678320), is more commonly cited as a chain-terminating agent in the production of polymers like polycarbonates and in the synthesis of epoxy resins, the principles extend to derivatives of this compound. vulcanchem.comlew.ro For instance, a derivative of this compound, 4-(p-tert-butylphenoxy)anisole, is suggested to act as a chain-terminating agent in polycarbonate or epoxy resin synthesis. vulcanchem.com The bulky structure of such monofunctional aromatic ethers can impede polymer chain growth, which is a method to control the molecular weight and enhance the thermal stability of the final polymer. vulcanchem.com
Furthermore, research into photoacid generators (PAGs) for photolithography, a key process in the manufacturing of microelectronics, has involved compounds that produce this compound. In a study on the photochemistry of 1-(4-tert-butylphenyl)-tetrahydro-thiopyranium triflate, a type of PAG, this compound was identified as one of the products upon irradiation in methanol (B129727). lew.ro The formation of this compound in this context is indicative of a solvolysis reaction pathway in the excited state of the PAG, providing insights into the mechanism of photoacid generation which is crucial for designing new and efficient PAGs for advanced materials processing.
Reagent in Exploration of New Chemical Reactions and Mechanisms
This compound is frequently employed as a model substrate or reagent in academic and industrial research focused on the discovery and optimization of new chemical reactions and the elucidation of their underlying mechanisms. Its well-defined structure and predictable reactivity at specific positions on the aromatic ring make it an excellent tool for these investigations.
One area of research where this compound has been utilized is in the development of novel alkylation methods. For example, in studies on synergistic Brønsted/Lewis acid-catalyzed tert-butylation reactions, this compound was used as a substrate. prepchem.com Researchers demonstrated that selective mono-tert-butylation of this compound can occur to yield 2,4-di-tert-butylanisole, providing insights into the site-selectivity and catalytic cycle of this dual-acid system. prepchem.comtaylorandfrancis.com
The compound has also been instrumental in the exploration of photocatalytic reactions. In a study on photocatalytic difluoromethylation, this compound served as an electron-rich aromatic substrate. It was observed that while the difluoromethyl radical (CF2H) did not react, the more electrophilic chlorodifluoromethyl radical (ClCF2) readily reacted to produce 2-chlorodifluoromethyl-4-tert-butylanisole, which could then be converted to 2-difluoromethyl-4-tert-butylanisole. This research highlights the electronic effects in radical reactions and showcases the utility of this compound in probing the reactivity of novel radical species.
Additionally, the formation of this compound as a product in the study of photoacid generators provides valuable mechanistic information. The detection of this compound during the photolysis of 1-(4-tert-butylphenyl)-tetrahydro-thiopyranium triflate in methanol helped to identify a competitive heterolytic fragmentation pathway for the photoacid generator. lew.ro This understanding is critical for the rational design of new photoresists for advanced lithographic applications.
The following table provides a summary of selected research findings where this compound was used as a key reagent or substrate.
| Research Area | Reaction | Role of this compound | Key Finding |
| Catalysis | Synergistic Iron/TFA-catalyzed tert-butylation | Substrate | Selective mono-tert-butylation to form 2,4-di-tert-butylanisole in 75% yield. |
| Photocatalysis | Difluoromethylation | Reactant | Demonstrates the difference in reactivity between CF2H and ClCF2 radicals with an electron-rich arene. |
| Photochemistry | Photoacid Generation | Product | Its formation indicates a solvolysis pathway in the excited state of the photoacid generator. |
Q & A
Advanced Research Question
- Photochemical Reactions : Use quartz reactors for UV light penetration, and control wavelength/intensity with monochromators. Monitor reaction progress with in-situ UV-Vis or fluorescence spectroscopy.
- Thermal Reactions : Optimize heating methods (oil bath vs. microwave) to avoid decomposition. Compare Arrhenius plots to elucidate activation parameters.
For both, employ control experiments (e.g., dark conditions or radical traps like TEMPO) to confirm mechanistic pathways .
How can researchers validate the absence of byproducts in this compound synthesis using hyphenated techniques?
Basic Research Question
Combine GC-MS or LC-MS with high-resolution mass spectrometry (HRMS) to detect trace impurities. For isomers or structurally similar byproducts, use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. Cross-validate with independent synthetic routes (e.g., Friedel-Crafts alkylation vs. nucleophilic substitution) to confirm product identity .
What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Advanced Research Question
Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Calculate EC50/IC50 values with 95% confidence intervals using software like GraphPad Prism. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify critical toxicity predictors. Ensure compliance with bioethical guidelines for in vitro assays, referencing institutional review protocols .
How do steric and electronic effects of the tert-butyl group influence this compound’s reactivity in electrophilic substitutions?
Advanced Research Question
The tert-butyl group acts as a strong electron-donating group via hyperconjugation, directing electrophiles to the para position. Steric hindrance from the bulky substituent slows reaction rates in crowded transition states. Quantify these effects using Hammett σ⁺ constants and compare with computational electrostatic potential maps (e.g., Gaussian software). Experimental validation can involve competitive reactions with substituted analogs .
What are best practices for documenting and archiving spectral data of this compound for reproducibility?
Basic Research Question
- Deposit raw NMR, MS, and IR data in public repositories (e.g., Zenodo or ChemSpider).
- Annotate spectra with acquisition parameters (e.g., solvent, frequency, temperature).
- Include reference standards (e.g., TMS for NMR) and calibration details.
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure data usability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
